molecular formula C27H25N3OS B11121605 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B11121605
M. Wt: 439.6 g/mol
InChI Key: IPIBELSGBVWVQK-UXBLZVDNSA-N
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Description

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-2-(thiophen-2-yl)quinoline is a complex organic compound with a unique structure that combines a quinoline core with a thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-2-(thiophen-2-yl)quinoline typically involves multiple steps. One common approach is to start with the quinoline core and introduce the thiophene ring through a series of condensation reactions. The piperazine moiety is then attached using a coupling reaction with the appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: Substitution reactions are common, especially at the piperazine moiety, where various functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, while the quinoline core can intercalate with DNA or other biomolecules. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

  • 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline
  • N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide

Uniqueness: The uniqueness of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-2-(thiophen-2-yl)quinoline lies in its combination of a quinoline core with a thiophene ring and a piperazine moiety. This structure allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H25N3OS

Molecular Weight

439.6 g/mol

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C27H25N3OS/c31-27(30-17-15-29(16-18-30)14-6-10-21-8-2-1-3-9-21)23-20-25(26-13-7-19-32-26)28-24-12-5-4-11-22(23)24/h1-13,19-20H,14-18H2/b10-6+

InChI Key

IPIBELSGBVWVQK-UXBLZVDNSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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